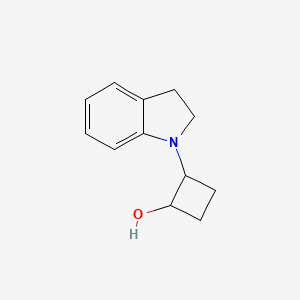

2-(2,3-dihydro-1H-indol-1-yl)cyclobutan-1-ol

Description

Properties

IUPAC Name |

2-(2,3-dihydroindol-1-yl)cyclobutan-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO/c14-12-6-5-11(12)13-8-7-9-3-1-2-4-10(9)13/h1-4,11-12,14H,5-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKDWYEVYXYJYNO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1N2CCC3=CC=CC=C32)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-dihydro-1H-indol-1-yl)cyclobutan-1-ol typically involves the reaction of indole derivatives with cyclobutanone under specific conditions. One common method includes the use of a base catalyst to facilitate the nucleophilic addition of the indole nitrogen to the carbonyl group of cyclobutanone .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography .

Chemical Reactions Analysis

Types of Reactions

2-(2,3-Dihydro-1H-indol-1-yl)cyclobutan-1-ol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like PCC (Pyridinium chlorochromate).

Reduction: The compound can be reduced to remove the hydroxyl group, forming a cyclobutane ring.

Substitution: The indole moiety can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

Oxidation: PCC, DMSO (Dimethyl sulfoxide) with oxalyl chloride.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Halogens (Cl2, Br2) in the presence of a Lewis acid catalyst.

Major Products

Oxidation: Formation of 2-(2,3-dihydro-1H-indol-1-yl)cyclobutanone.

Reduction: Formation of 2-(2,3-dihydro-1H-indol-1-yl)cyclobutane.

Substitution: Formation of halogenated or nitrated indole derivatives.

Scientific Research Applications

2-(2,3-Dihydro-1H-indol-1-yl)cyclobutan-1-ol has various applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly in targeting specific receptors or enzymes.

Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(2,3-dihydro-1H-indol-1-yl)cyclobutan-1-ol involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular signaling pathways, affecting processes such as cell proliferation and apoptosis .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Modified Indole Moieties

Ethyl 2-(2,3-Dioxo-2,3-dihydro-1H-indol-1-yl)-3-phenyl-2-propenoate

- Key Differences: Replaces the cyclobutanol group with a propenoate ester and phenyl substituent.

- Implications : The dioxo group enhances reactivity in Michael addition or nucleophilic substitution reactions compared to the dihydroindole in the target compound. The ester group may improve solubility in organic solvents.

2-(2,3-Dioxo-2,3-dihydro-1H-indol-1-yl)-N-methoxy-N-methylacetamide

- Key Differences: Features a dioxo-indole linked to a methoxy-methylacetamide group. The amide substituent introduces strong hydrogen-bonding capacity and metabolic stability compared to cyclobutanol .

- Implications : The dioxo group likely reduces aromaticity relative to dihydroindole, altering π-π stacking interactions. The acetamide group may enhance bioavailability in drug design contexts.

Analogs with Alternative Core Structures

5-[2-(2,3-Dihydro-1H-indol-1-yl)ethyl]-1,3,4-thiadiazol-2-amine

- Key Differences: Retains the dihydroindole group but replaces cyclobutanol with a thiadiazole-ethylamine chain. The thiadiazole core is planar and aromatic, contrasting with the strained cyclobutane .

- Implications : The thiadiazole moiety may improve binding to enzymes or receptors via sulfur interactions, while the ethyl spacer increases conformational flexibility.

2-Methyl-2-propanyl[3-(chloromethyl)-3-hydroxy-2-oxo-2,3-dihydro-1H-indol-1-yl]acetate

- Key Differences: Incorporates a chloromethyl and tert-butyl acetate group on a dioxo-indole scaffold.

- Implications: The chloromethyl group could enhance cytotoxicity or serve as a reactive handle for further functionalization, unlike the hydroxyl group in cyclobutanol.

Physicochemical and Electronic Properties

- Cyclobutanol vs. Larger Rings: The strained cyclobutanol in the target compound likely increases reactivity (e.g., ring-opening) compared to unstrained analogs.

- Dihydroindole vs. Dioxo-indole : The dihydroindole’s partial saturation preserves some aromaticity, enabling weaker π-π interactions than dioxo-indole derivatives. This could impact binding affinity in biological systems .

Biological Activity

2-(2,3-dihydro-1H-indol-1-yl)cyclobutan-1-ol, also known as trans-2-(2,3-dihydro-1H-indol-1-yl)cyclobutan-1-ol, is a compound characterized by a unique structure that combines a cyclobutane ring with a 2,3-dihydroindole moiety. Its molecular formula is C₁₂H₁₅NO, with a molecular weight of approximately 189.25 g/mol. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research.

The biological activity of 2-(2,3-dihydro-1H-indol-1-yl)cyclobutan-1-ol is primarily attributed to its interactions with various biological targets, including enzymes and receptors. The indole nucleus is known for its ability to bind to multiple receptors, influencing numerous biochemical pathways.

Biochemical Pathways

Indole derivatives are recognized for their diverse pharmacological properties. The following pathways are notably affected by this compound:

- Antimicrobial Activity : Exhibits potential against various pathogens.

- Anticancer Properties : Influences cell proliferation and apoptosis through modulation of signaling pathways.

- Anti-inflammatory Effects : May reduce inflammatory responses via inhibition of pro-inflammatory mediators.

Research Findings

Recent studies have highlighted various aspects of the biological activity of 2-(2,3-dihydro-1H-indol-1-yl)cyclobutan-1-ol:

Antimicrobial Activity

Research indicates that this compound shows promise as an antimicrobial agent. Its interactions with microbial enzymes may inhibit growth and proliferation of bacteria and fungi.

Anticancer Properties

In vitro studies have demonstrated cytotoxic effects against several human cancer cell lines. The mechanism involves inducing apoptosis and inhibiting cell cycle progression.

Case Studies

A study evaluating the effects of indole derivatives on cancer cells revealed that compounds similar to 2-(2,3-dihydro-1H-indol-1-yl)cyclobutan-1-ol exhibited significant cytotoxicity against human cancer lines such as HT-29 (colorectal cancer), A549 (lung cancer), and MDA-MB-231 (breast cancer) .

Data Table: Biological Activities of 2-(2,3-dihydro-1H-indol-1-yl)cyclobutan-1-ol

Q & A

Q. What are the optimal synthetic routes for 2-(2,3-dihydro-1H-indol-1-yl)cyclobutan-1-ol, and what key reaction conditions should be prioritized?

The synthesis of this compound can be approached via multi-step strategies, leveraging methodologies from structurally similar indoline-cyclobutanol derivatives:

- Cyclobutanol Formation : Ring-opening reactions of strained cyclobutane precursors (e.g., epoxides or sulfones) with indoline nucleophiles. For example, MnO₂-mediated oxidations have been used to generate reactive intermediates in analogous systems .

- Coupling Reactions : Palladium-catalyzed cross-coupling or nucleophilic substitution to attach the indoline moiety to the cyclobutanol core. Solvent choice (e.g., DMF or ethanol) and temperature control (25–80°C) are critical for yield optimization .

- Purification : Column chromatography with silica gel or recrystallization from ethanol/water mixtures ensures high purity (>95%) .

Q. Key Reaction Conditions :

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Cyclization | MnO₂, CHCl₃, 27°C | 95% | |

| Coupling | Pd(PPh₃)₄, DMF, 60°C | 80–85% |

Q. Which spectroscopic techniques are most effective for characterizing 2-(2,3-dihydro-1H-indol-1-yl)cyclobutan-1-ol?

- NMR Spectroscopy : ¹H/¹³C NMR resolves the cyclobutanol’s strained ring protons (δ 3.0–4.5 ppm) and indoline aromatic signals (δ 6.5–7.5 ppm). 2D-COSY and NOESY confirm spatial proximity of the indoline and cyclobutanol moieties .

- IR Spectroscopy : Detects hydroxyl (3200–3500 cm⁻¹) and C-N (1250–1350 cm⁻¹) stretches .

- Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion ([M+H]⁺) and fragmentation patterns .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in cyclobutanol-containing indoline derivatives?

- SHELX Suite : Programs like SHELXL refine crystal structures by modeling thermal displacement parameters and validating bond lengths/angles. For strained systems like cyclobutanol, restraints may be applied to the cyclobutane ring (target C-C bond length: 1.54 Å) .

- Twinned Data : For crystals with twinning, SHELXE’s dual-space algorithms improve phase determination. High-resolution data (<1.0 Å) are preferred to mitigate noise .

Q. Example Refinement Metrics :

| Parameter | Value |

|---|---|

| R-factor | <0.05 |

| C-C Bond Length | 1.52–1.56 Å |

| Torsion Angle | 15–25° |

Q. How can researchers address solubility challenges in biological assays for hydrophobic indoline-cyclobutanol derivatives?

- Co-solvents : Use DMSO (≤1% v/v) or β-cyclodextrin inclusion complexes to enhance aqueous solubility without cytotoxicity .

- Prodrug Design : Introduce phosphate or acetyl groups to the hydroxyl moiety for improved bioavailability, followed by enzymatic cleavage in vivo .

- Micellar Formulations : Non-ionic surfactants (e.g., Tween-80) stabilize the compound in cell culture media .

Q. What computational methods predict the reactivity and regioselectivity of 2-(2,3-dihydro-1H-indol-1-yl)cyclobutan-1-ol in further functionalization?

- DFT Calculations : Gaussian or ORCA software models electrophilic aromatic substitution (EAS) at the indoline’s C4/C5 positions (lowest activation energy: ~15 kcal/mol) .

- MD Simulations : GROMACS assesses solvation effects on reaction pathways, identifying polar aprotic solvents (e.g., acetonitrile) as optimal for SN2 reactions at the cyclobutanol oxygen .

Q. Predicted Reactivity :

| Site | Reactivity (kcal/mol) | Preferred Reaction |

|---|---|---|

| Indoline C4 | 14.2 | Nitration, Halogenation |

| Cyclobutanol OH | 18.5 | Esterification, Sulfonation |

Q. How should researchers analyze contradictions in biological activity data across different assay platforms?

- Dose-Response Curves : Compare IC₅₀ values in cytotoxicity assays (e.g., MTT vs. ATP-luciferase) to identify assay-specific artifacts .

- Metabolic Stability : LC-MS/MS quantifies compound degradation in liver microsomes, explaining discrepancies between in vitro and in vivo efficacy .

- Target Validation : CRISPR knockouts or siRNA silencing confirm on-target effects vs. off-target interactions .

Q. What strategies mitigate racemization during asymmetric synthesis of the cyclobutanol moiety?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.